tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate
Description
tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group
Properties
IUPAC Name |
tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(21)16-7-6-13(20)17-9-10-4-5-11(18)8-12(10)19/h4-5,8,18-19H,6-7,9H2,1-3H3,(H,16,21)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXVFYPYITUHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCC1=C(C=C(C=C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate typically involves the protection of an amino group using a tert-butyl carbamate group. The process may include the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Carbamate: The protected amino group is then reacted with the appropriate phenyl derivative to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The tert-butyl carbamate group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can facilitate the removal of the tert-butyl group.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Free amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. Its protected amino group allows for selective reactions without interference from the amine functionality.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the carbamate group can influence the compound’s pharmacokinetics and bioavailability.
Industry
In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl N-[3-[(2,4-dihydroxyphenyl)methylamino]-3-oxopropyl]carbamate is unique due to the presence of both phenolic hydroxyl groups and a carbamate-protected amino group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
